![molecular formula C9H16N4O B1472278 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide CAS No. 1352527-52-6](/img/structure/B1472278.png)
4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Anticancer and Anti-inflammatory Agents
4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide derivatives have been explored for their potential in treating cancer and inflammation. The pyrazole nucleus is a versatile scaffold in medicinal chemistry, often providing the basis for compounds with significant therapeutic potential . These compounds can act as inhibitors for various enzymes and receptors, such as p38MAPK and COX, which are crucial in the development of anti-inflammatory and anticancer drugs .
Antileishmanial and Antimalarial Activities
Research has shown that pyrazole derivatives exhibit potent antileishmanial and antimalarial activities. These compounds, including those related to 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide, have been synthesized and tested against diseases like leishmaniasis and malaria, with some showing superior activity compared to standard drugs .
Industrial Applications: Synthesis of Complex Molecules
In the industrial sector, this compound is used as a building block for the synthesis of more complex molecules. It serves as a key intermediate in the production of various chemicals and pharmaceuticals, demonstrating its versatility and importance in industrial chemistry .
Agricultural Chemistry: Pesticide Development
While specific data on the use of this compound in agriculture is limited, pyrazole derivatives are known to play a role in the development of pesticides. Their structural properties allow for the creation of compounds that can potentially act as growth regulators or pest deterrents in agricultural settings .
Environmental Science: Potential Ecotoxicological Impact
The environmental applications of such compounds are generally related to their potential ecotoxicological impacts. As part of environmental risk assessments, compounds like 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide may be studied for their biodegradability, toxicity to aquatic life, and long-term environmental effects .
Food Technology: Preservatives and Additives
In food technology, the related pyrazole compounds may be investigated for their use as preservatives or additives due to their potential antimicrobial properties. However, the specific use of 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide in food technology requires further research to establish its safety and efficacy .
Polymer Chemistry: Monomer and Polymer Synthesis
Pyrazole derivatives are also significant in polymer chemistry, where they can be used as monomers to create novel polymers with unique properties. These polymers could have applications in various fields, including materials science and biotechnology .
Cosmetic Formulations: Stability and Efficacy Enhancers
In cosmetic formulations, compounds like 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide could be explored as stability enhancers or to improve the efficacy of active ingredients. Their role in cosmetics would be to ensure the longevity and performance of the product on the skin .
Mechanism of Action
Target of Action
The primary targets of 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively , two communicable and devastating tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of this compound . The compound also showed significant inhibition effects against Plasmodium berghei .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the parasites, inhibiting their growth and replication .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The result of the action of 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide is the inhibition of the growth and replication of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these parasites .
properties
IUPAC Name |
4-amino-N-(2,5-dimethylpyrazol-3-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7-6-8(13(2)12-7)11-9(14)4-3-5-10/h6H,3-5,10H2,1-2H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCHGNMVCOXZGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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